molecular formula C21H24ClN5O3 B2369843 2-(4-chlorophenoxy)-2-methyl-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide CAS No. 1052604-86-0

2-(4-chlorophenoxy)-2-methyl-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide

Cat. No.: B2369843
CAS No.: 1052604-86-0
M. Wt: 429.91
InChI Key: PCJRLJUPAYCVKN-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-2-methyl-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide is a useful research compound. Its molecular formula is C21H24ClN5O3 and its molecular weight is 429.91. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antimicrobial Applications

  • Anticancer and Antimicrobial Agents : This compound, incorporated with heterocyclic entities such as oxazole, pyrazoline, and pyridine, has demonstrated promising anticancer activity against a panel of 60 cancer cell lines at the National Cancer Institute (NCI, USA). Additionally, it exhibited notable in vitro antibacterial and antifungal activities, suggesting potential use in overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

  • Novel Pyrazole Derivatives : Research has shown that novel pyrazole derivatives, including this compound, have high anticancer activity compared to the reference drug doxorubicin. These derivatives also exhibit strong antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

  • Thiazole Derivatives : Compounds related to 2-(4-chlorophenoxy)-2-methyl-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide, specifically thiazole derivatives, have been synthesized and tested for antimicrobial and cytotoxic activities. Some derivatives showed high antibacterial activity and anticandidal effects, as well as cytotoxicity against specific leukemia and fibroblast cells (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).

Synthesis and Molecular Docking Studies

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN5O3/c1-5-6-15-12-18(28)25-20(23-15)27-17(11-13(2)26-27)24-19(29)21(3,4)30-16-9-7-14(22)8-10-16/h7-12H,5-6H2,1-4H3,(H,24,29)(H,23,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJRLJUPAYCVKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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